N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine
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Overview
Description
N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine is a chemical compound that features a cyclopropylmethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine typically involves the reaction of cyclopropylmethylamine with 1-methylpyrrolidine under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols .
Scientific Research Applications
N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound shares the cyclopropyl group and has similar biological activities.
Cyclopropyl-containing peptide-derived compounds: These compounds are structurally similar and are used in pharmaceutical research.
Uniqueness
N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine is unique due to its specific combination of the cyclopropylmethyl group and the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H18N2/c1-11-5-4-9(7-11)10-6-8-2-3-8/h8-10H,2-7H2,1H3 |
InChI Key |
SRINUJTZBNYZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC2CC2 |
Origin of Product |
United States |
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